

A Comprehensive Technical Guide to Chalcone 4-hydrate (CAS 1202866-96-3)

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Compound of Interest

Compound Name: Chalcone 4 hydrate

Cat. No.: B3320090

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Abstract

Chalcone 4-hydrate, with the CAS number 1202866-96-3, is a synthetic derivative of the naturally occurring chalcone scaffold. This compound, identified as (E)-1-(4-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one hydrate, has garnered significant interest in the scientific community.^[1] It serves as a versatile precursor in the synthesis of various pharmaceutical and organic compounds and exhibits a range of biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological functions, with a focus on its role as a selective inhibitor of the chemokine CXCL12 and its potential as an anti-parasitic agent. Detailed experimental protocols and elucidated signaling pathways are presented to support further research and drug development efforts.

Chemical and Physical Properties

Chalcone 4-hydrate is a chemical intermediate used in the synthesis of a variety of organic and pharmaceutical compounds.^[2] It is derived from the basic structure of chalcone, which is a precursor in the biosynthesis of flavonoids in plants.^[2] The key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	1202866-96-3	[1] [2] [3] [4]
Synonym	(E)-1-(4-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one hydrate	[1]
Molecular Formula	$C_{16}H_{13}ClO_3 \cdot xH_2O$	[1]
Anhydrous Molecular Weight	288.73 g/mol	[1]
Appearance	Solid	N/A
Purity	≥98% (HPLC)	[1]

Synthesis

The synthesis of chalcones and their derivatives is typically achieved through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a benzaldehyde derivative. For Chalcone 4-hydrate, this would involve the reaction of 4-chloroacetophenone with 4-hydroxy-3-methoxybenzaldehyde (vanillin).

General Experimental Protocol for Claisen-Schmidt Condensation

A variety of methods have been developed for the synthesis of chalcones, including conventional and microwave-assisted techniques.[\[5\]](#) A general procedure is as follows:

- **Reactant Preparation:** Equimolar amounts of the substituted acetophenone (e.g., 4-chloroacetophenone) and substituted benzaldehyde (e.g., vanillin) are dissolved in a suitable solvent, such as ethanol.
- **Catalyst Addition:** A catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the reaction mixture.
- **Reaction:** The mixture is stirred at room temperature or gently heated to facilitate the condensation reaction. The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

- Work-up: Upon completion, the reaction mixture is poured into cold water and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone product.
- Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

Solvent-free grinding techniques have also been reported as an environmentally friendly alternative for chalcone synthesis.[\[6\]](#)

Biological Activity and Mechanism of Action

Chalcones are a class of phenolic compounds known for their wide range of biological activities, including anticancer, antidiabetic, antimicrobial, and antioxidant properties.[\[7\]](#) Chalcone 4-hydrate has demonstrated specific and potent biological effects.

Inhibition of Chemokine CXCL12

Chalcone 4 is a potent and selective inhibitor of the chemokine CXCL12.[\[1\]](#) It functions by directly binding to CXCL12, thereby preventing its interaction with its receptors, CXCR4 and CXCR7.[\[1\]](#) This inhibition of the CXCL12-CXCR4/CXCR7 axis has significant implications, as this signaling pathway is crucial in inflammatory responses, vascular and neuronal development, infectious diseases, and cancer.[\[1\]](#)

The mechanism of action involves:

- Direct binding to the chemokine CXCL12.[\[1\]](#)
- Potent and selective inhibition of CXCL12 binding to its receptors, CXCR4 and CXCR7.[\[1\]](#)
- Inhibition of CXCL12-evoked intracellular calcium mobilization, which is a key downstream signaling event.[\[1\]](#) This signaling is mediated through a Pertussis toxin-sensitive Gi protein.[\[1\]](#)

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Fig. 1: Inhibition of CXCL12 signaling by Chalcone 4-hydrate.

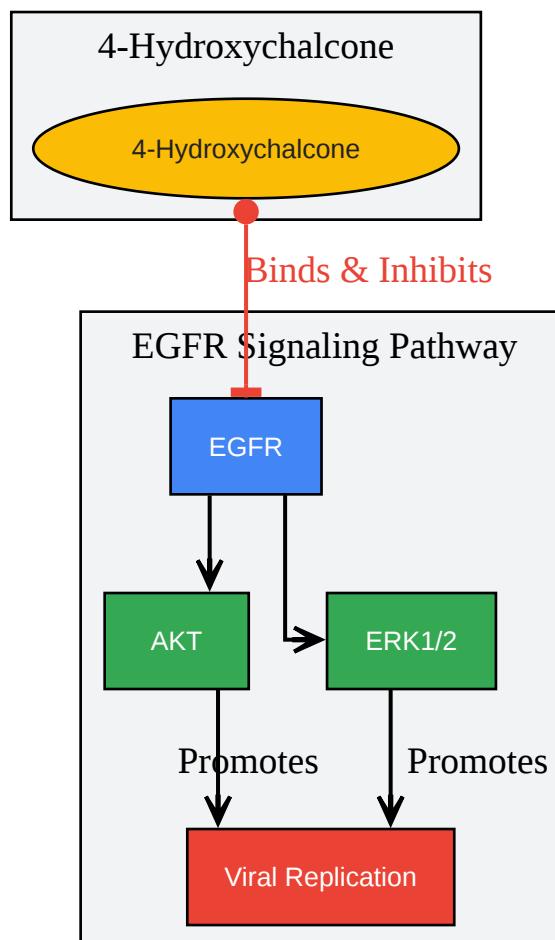
Anti-parasitic Activity

Chalcone 4-hydrate has been identified as an anti-parasitic agent, demonstrating inhibitory effects on the growth of Babesia and Theileria parasites.^[8] These protozoan parasites are responsible for diseases in animals and humans. The precise mechanism of its anti-parasitic action is an area of ongoing research.

Broader Context: Chalcones in Signaling Pathways

While specific data on the signaling pathways directly modulated by Chalcone 4-hydrate is limited beyond the CXCL12 axis, the broader class of chalcones is known to interact with numerous cellular signaling pathways. This provides a valuable context for predicting potential mechanisms and for designing future studies.

One notable example is the inhibition of the EGFR/AKT/ERK1/2 signaling pathway by 4-hydroxychalcone in the context of human coronavirus infection.^[9] This chalcone derivative was found to bind to the epidermal growth factor receptor (EGFR), thereby suppressing viral replication.^[9]



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Fig. 2: Inhibition of the EGFR/AKT/ERK1/2 signaling pathway by 4-hydroxychalcone.

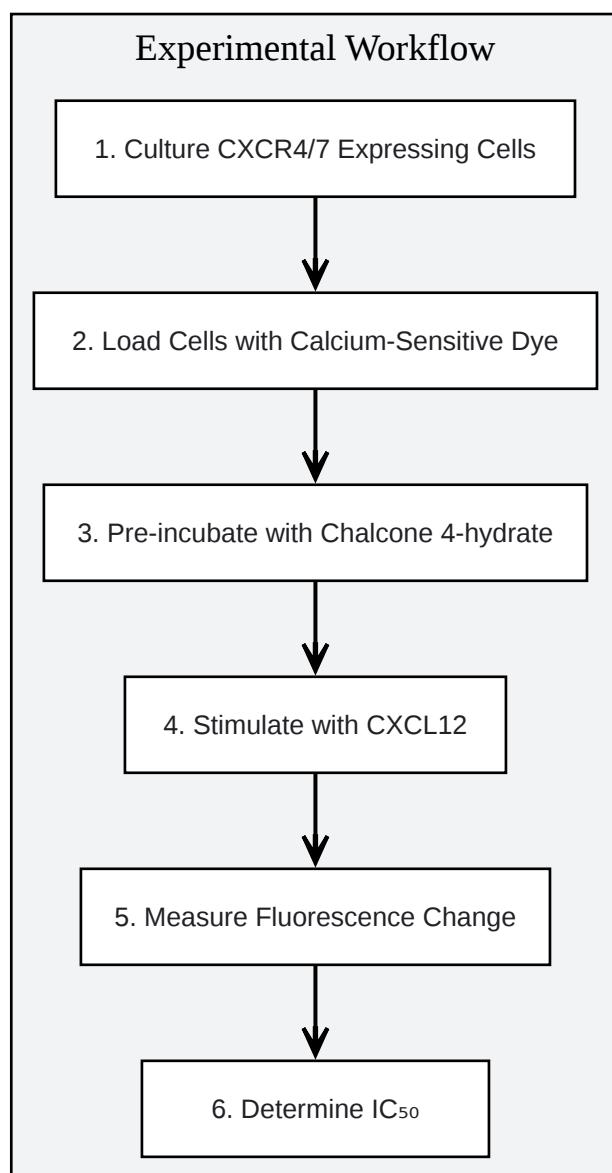
Furthermore, some chalcones have been shown to induce apoptosis in cancer cells through the NOX4-IRE1 α sulfonation-RIDD-miR-23b axis, highlighting their potential in oncology.[10]

Experimental Protocols

In Vitro Inhibition of CXCL12-induced Calcium Mobilization

This protocol is a representative method to assess the inhibitory activity of Chalcone 4-hydrate on CXCL12 signaling.

- **Cell Culture:** A suitable cell line endogenously expressing CXCR4 or CXCR7 (e.g., a human cancer cell line) is cultured under standard conditions.
- **Cell Loading:** Cells are harvested and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
- **Treatment:** The loaded cells are pre-incubated with varying concentrations of Chalcone 4-hydrate or a vehicle control for a specified period.
- **Stimulation:** The baseline fluorescence is recorded using a fluorometer. The cells are then stimulated with a known concentration of CXCL12.
- **Data Acquisition:** The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time.
- **Analysis:** The inhibitory effect of Chalcone 4-hydrate is quantified by comparing the peak fluorescence response in treated cells to that of the control cells. The IC_{50} value can be determined from the dose-response curve.



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Fig. 3: Workflow for assessing inhibition of CXCL12-induced calcium mobilization.

Applications and Future Directions

Chalcone 4-hydrate's diverse biological activities position it as a valuable tool in several research areas:

- Medicinal Chemistry: It serves as a key building block for the synthesis of novel therapeutic agents targeting inflammation, cancer, and infectious diseases.[2]

- Drug Discovery: Its potent and selective inhibition of the CXCL12 pathway makes it a promising lead compound for the development of drugs for conditions where this pathway is dysregulated.[\[1\]](#)
- Parasitology: Further investigation into its anti-parasitic mechanism could lead to the development of new treatments for diseases caused by Babesia and Theileria.[\[8\]](#)
- Material Science: Due to their versatile reactivity, chalcones also find applications in the synthesis of dyes and polymers.[\[2\]](#)

Future research should focus on elucidating the detailed molecular interactions of Chalcone 4-hydrate with its biological targets, conducting *in vivo* efficacy and safety studies, and exploring its potential in combination therapies. The rich chemical space of chalcone derivatives offers vast opportunities for the development of next-generation therapeutics.

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